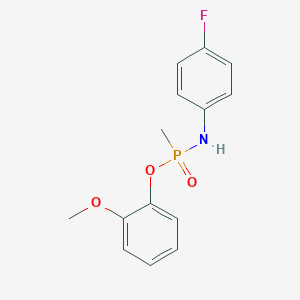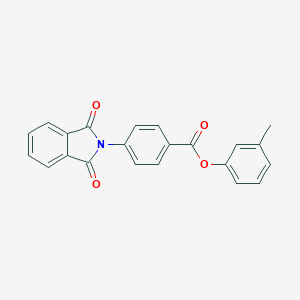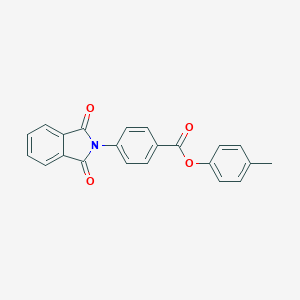
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione, also known as PD184352, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. It was first identified as a potent inhibitor of MEK1/2, a kinase involved in the MAP kinase pathway, and has since been investigated for its ability to inhibit other kinases and signaling pathways.
作用機序
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of MEK1/2, which is a kinase involved in the MAP kinase pathway. This pathway is frequently dysregulated in cancer cells, leading to increased proliferation and survival. By inhibiting MEK1/2, this compound can disrupt this pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the MAP kinase pathway, this compound can also induce cell cycle arrest, inhibit angiogenesis, and suppress the expression of anti-apoptotic proteins.
実験室実験の利点と制限
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several advantages as a tool for cancer research. It is a potent and selective inhibitor of MEK1/2, making it a valuable tool for studying the MAP kinase pathway. Additionally, this compound has been extensively studied in vitro and in vivo, providing a wealth of data on its effects on cancer cells.
However, this compound also has some limitations. It has been shown to have off-target effects on other kinases, such as JNK and p38, which can complicate its use as a tool for studying the MAP kinase pathway. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective MEK inhibitors, which could have improved efficacy and fewer off-target effects. Another area of research is the investigation of combination therapies involving this compound and other chemotherapeutic agents, which could enhance its anti-cancer effects. Finally, there is interest in exploring the effects of this compound on other signaling pathways beyond the MAP kinase pathway, which could reveal new therapeutic targets for cancer treatment.
合成法
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including the reaction of 2,6-dioxopurines with alkyl or aryl thiols in the presence of a base. One common synthesis method involves the reaction of 2,6-dioxopurine with 2-methylthio-1-propanol in the presence of potassium carbonate and acetonitrile.
科学的研究の応用
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including melanoma, pancreatic cancer, and non-small cell lung cancer. This compound has also been investigated for its ability to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and gemcitabine.
特性
IUPAC Name |
3-methyl-7-octyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-21-13-14(18-17(21)24-12(2)3)20(4)16(23)19-15(13)22/h12H,5-11H2,1-4H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIIISJFRCCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

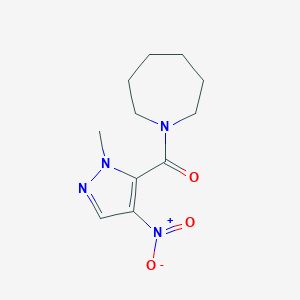
![ethyl 3-[1-(dimethylamino)ethylideneamino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B402178.png)
![3-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B402181.png)

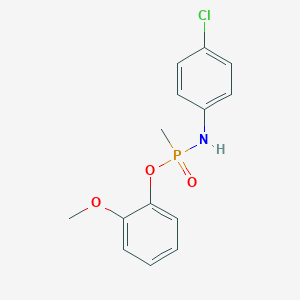
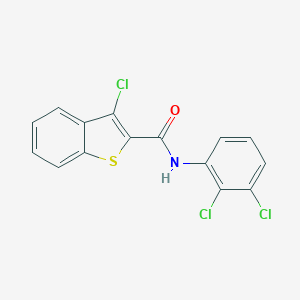
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B402187.png)
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B402189.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B402190.png)
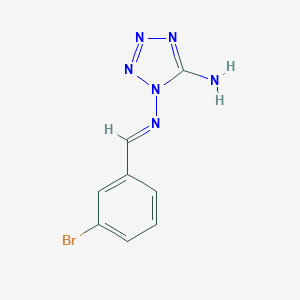
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402192.png)
